molecular formula C21H34F2O5 B1258451 Cobiprostone CAS No. 333963-42-1

Cobiprostone

Cat. No.: B1258451
CAS No.: 333963-42-1
M. Wt: 404.5 g/mol
InChI Key: SDDSJMXGJNWMJY-BRHAQHMBSA-N
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Description

Cobiprostone is a synthetic derivative of prostaglandin E1, developed by Sucampo Pharmaceuticals. It is primarily known for its role as a chloride channel activator, specifically targeting chloride channel protein 2 (CLCN2). This compound has been investigated for its potential therapeutic applications in treating conditions such as non-erosive reflux disease (NERD) and oral mucositis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cobiprostone involves several steps, starting from prostaglandin E1The reaction conditions typically involve the use of fluorinating agents and epoxidation reagents under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Cobiprostone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a model compound for studying chloride channel activation and its effects on cellular processes.

    Biology: Investigated for its role in modulating ion transport and epithelial barrier function.

    Medicine: Explored for treating conditions such as non-erosive reflux disease (NERD), oral mucositis, and cystic fibrosis.

    Industry: Potential applications in developing new therapeutic agents and drug delivery systems .

Mechanism of Action

Cobiprostone exerts its effects by specifically activating chloride channel protein 2 (CLCN2). This activation enhances chloride ion secretion, which in turn promotes the secretion of water and other ions, leading to improved mucosal barrier function and reduced inflammation. The molecular targets include the chloride channels located on the epithelial cells of the gastrointestinal tract .

Comparison with Similar Compounds

Cobiprostone is similar to other prostaglandin derivatives such as lubiprostone. it is unique in its specific activation of chloride channel protein 2 (CLCN2), which distinguishes it from other compounds that may target different ion channels or receptors. Similar compounds include:

This compound’s unique mechanism of action and specific target make it a valuable compound for further research and potential therapeutic applications.

Properties

CAS No.

333963-42-1

Molecular Formula

C21H34F2O5

Molecular Weight

404.5 g/mol

IUPAC Name

7-[(2R,4aR,5R,7aR)-2-[(3S)-1,1-difluoro-3-methylpentyl]-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid

InChI

InChI=1S/C21H34F2O5/c1-3-14(2)13-20(22,23)21(27)11-10-16-15(17(24)12-18(16)28-21)8-6-4-5-7-9-19(25)26/h14-16,18,27H,3-13H2,1-2H3,(H,25,26)/t14-,15+,16+,18+,21+/m0/s1

InChI Key

SDDSJMXGJNWMJY-BRHAQHMBSA-N

Isomeric SMILES

CC[C@H](C)CC([C@]1(CC[C@H]2[C@H](O1)CC(=O)[C@@H]2CCCCCCC(=O)O)O)(F)F

SMILES

CCC(C)CC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F

Canonical SMILES

CCC(C)CC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F

333963-42-1

Synonyms

cobiprostone
SPI-8811

Origin of Product

United States

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